molecular formula C27H29N3O3 B4299078 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide

Cat. No. B4299078
M. Wt: 443.5 g/mol
InChI Key: LMLOOSMXHOZBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide, also known as BPN-155, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BPN-155 is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ), which is involved in neuronal regeneration and plasticity.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has shown promise in several scientific research applications. One of the most promising areas is in the treatment of spinal cord injuries. PTPσ is known to inhibit axonal regeneration, and by inhibiting this protein, 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide could potentially promote axonal regeneration and improve functional recovery after spinal cord injury. 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has also shown potential in the treatment of neuropathic pain, as well as in the treatment of certain types of cancer.

Mechanism of Action

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide works by inhibiting PTPσ, which is a transmembrane protein that is expressed in neurons. PTPσ is involved in the regulation of axonal growth and regeneration, and its inhibition by 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide could promote axonal regeneration and functional recovery after injury. PTPσ is also involved in the development of neuropathic pain, and its inhibition by 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide could reduce pain sensitivity.
Biochemical and Physiological Effects:
2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In animal models, 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to promote axonal regeneration and functional recovery after spinal cord injury. 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to have anti-tumor effects in certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is its specificity for PTPσ. This specificity allows for targeted inhibition of PTPσ without affecting other proteins. However, one of the limitations of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is its low solubility, which can make it difficult to administer in vivo. In addition, the synthesis of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide. One area of research is in the development of more soluble forms of 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide, which could improve its efficacy in vivo. Another area of research is in the optimization of the dosing regimen for 2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide, which could improve its therapeutic potential. Finally, research could focus on the development of other PTPσ inhibitors with different chemical structures, which could have different pharmacological properties and therapeutic applications.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-2-20-8-10-23(11-9-20)28-27(31)25-19-24(30(32)33)12-13-26(25)29-16-14-22(15-17-29)18-21-6-4-3-5-7-21/h3-13,19,22H,2,14-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLOOSMXHOZBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperidin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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